molecular formula C10H11N3O2S2 B14904562 4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No.: B14904562
M. Wt: 269.3 g/mol
InChI Key: YCOPHQWSEHLGCF-UHFFFAOYSA-N
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Description

4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and an amide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-furylmethylamine with 3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(furan-2-ylmethyl)-3-methylbenzamide
  • 4-amino-N-(furan-2-ylmethyl)-3-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives

Uniqueness

This compound is unique due to its combination of a furan ring, a thiazole ring, and an amide group This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-amino-N-(furan-2-ylmethyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c1-13-8(11)7(17-10(13)16)9(14)12-5-6-3-2-4-15-6/h2-4H,5,11H2,1H3,(H,12,14)

InChI Key

YCOPHQWSEHLGCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NCC2=CC=CO2)N

Origin of Product

United States

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